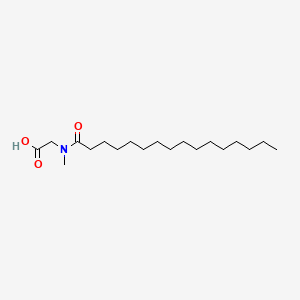

Palmitoyl sarcosine

Description

Properties

IUPAC Name |

2-[hexadecanoyl(methyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23/h3-17H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJJOPDNPVFCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4028-10-8 (hydrochloride salt) | |

| Record name | Palmitoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00947022 | |

| Record name | N-Hexadecanoyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2421-33-2 | |

| Record name | Palmitoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexadecanoyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-methylhexadecanamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582FGY9ST2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Characterization Techniques in Academic Research

Chemical Synthesis Approaches for Palmitoyl (B13399708) Sarcosine (B1681465) and Related Acyl Sarcosinates

The synthesis of palmitoyl sarcosine and other N-acyl sarcosinates is predominantly achieved through chemical pathways that form an amide bond between the fatty acid acyl group and the secondary amine of sarcosine (N-methylglycine). These methods have been refined over time to improve yield, purity, and environmental sustainability.

The most established and common industrial method for producing N-acyl sarcosinates is the Schotten-Baumann reaction. researchgate.netgoogleapis.com This process involves the condensation of a fatty acid chloride, such as palmitoyl chloride, with sarcosine under alkaline conditions. researchgate.net

The reaction is typically carried out in an aqueous medium where the sodium salt of sarcosine is first prepared. The fatty acid chloride is then gradually added while maintaining a controlled temperature and pH, usually with the addition of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. googleapis.com The general reaction is as follows:

R-COCl + H(CH₃)N-CH₂-COONa + NaOH → R-CO(CH₃)N-CH₂-COONa + NaCl + H₂O

Key parameters influencing the reaction's success include the molar ratio of reactants, temperature, and pH control. researchgate.net For instance, in the synthesis of sodium cocoyl sarcosinate, studies have shown that the reaction follows second-order kinetics and that optimal yields (up to 97.45%) can be achieved by carefully controlling these variables. researchgate.net While effective, this method's reliance on corrosive and reactive fatty acid chlorides, which are often produced using hazardous reagents like phosgene (B1210022) or thionyl chloride, presents environmental and handling challenges. nih.govgoogle.com

To develop more environmentally friendly "green" synthesis routes, researchers have explored the use of fatty acid glycerides (oils and fats) or their simple esters as acylation reagents, thus avoiding the need for acyl chlorides.

One such approach involves the direct reaction of natural oils, like coconut oil, with sodium glycinate (B8599266) at high temperatures (e.g., 160°C) in the presence of a catalyst such as sodium methoxide. scirp.org This method, demonstrated for the synthesis of cocoyl glycine (B1666218), yields the final product in high purity (87% yield) and is applicable to related compounds like this compound by substituting the appropriate starting materials. scirp.org This process is simpler and avoids the use of toxic reagents. scirp.org

Another related method utilizes fatty acid methyl esters as the acyl donor. In this process, the fatty acid methyl ester reacts with sodium sarcosinate under specific catalytic conditions. google.comgoogle.com For example, the reaction can be performed in the presence of a phase transfer catalyst or in a low molecular weight polyol medium with an alkali metal hydroxide catalyst to maintain a high pH. google.comgoogle.com These methods are advantageous due to high raw material utilization, high yields, and a simpler synthetic route that aligns with the principles of green chemistry. google.com

This compound can be integrated into larger, more complex molecules known as peptoids (or poly-N-substituted glycines) using Solid Phase Peptide Synthesis (SPPS). nih.gov Peptoids are structural mimics of peptides, and sarcosine itself is the simplest peptoid monomer. SPPS allows for the stepwise assembly of a peptoid chain on an insoluble polymer resin support. peptide.combachem.com

The general SPPS cycle involves:

Attaching the first monomer to the resin. peptide.com

Removing the temporary N-terminal protecting group (deprotection). bachem.com

Coupling the next protected monomer to the growing chain. bachem.com

Washing to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptoid sequence is complete. peptide.com To create a palmitoylated peptoid, the palmitoyl group is typically added at the final step to the free N-terminal amine of the resin-bound peptoid chain. This is achieved by reacting the peptoid with activated palmitic acid. The activation is commonly performed using a carbodiimide (B86325) coupling reagent like diisopropylcarbodiimide (DIC) along with an additive such as 1-Hydroxybenzotriazole (HOBt). uu.nl After the coupling is complete, the final palmitoylated peptoid is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). uu.nl This technique allows for the precise placement of the palmitoyl group, creating well-defined lipo-peptoid structures for academic research. uu.nl

Enzymatic and Chemo-Enzymatic Synthetic Pathways

Biocatalytic methods, employing enzymes like lipases, offer a green alternative to traditional chemical synthesis for producing N-acyl amino acids. nih.govnih.gov These processes operate under mild conditions, exhibit high selectivity, and reduce the generation of hazardous waste. mdpi.com

Lipases are hydrolase enzymes that can catalyze the formation of amide bonds under specific conditions, particularly in non-aqueous or low-water environments. researchgate.net The enzymatic synthesis of N-acyl amino acids proceeds through a two-step mechanism. First, the fatty acid forms a transient acyl-enzyme intermediate with a serine residue in the lipase's active site. nih.govresearchgate.net Subsequently, the amino group of the amino acid performs a nucleophilic attack on this intermediate, forming the final N-acyl amino acid product and regenerating the free enzyme. researchgate.net

A variety of lipases have been successfully used for this purpose, with Candida antarctica lipase (B570770) B (often immobilized, as in Novozym® 435) being particularly effective due to its high activity and stability. beilstein-journals.orgnih.gov The reaction can utilize free fatty acids or their esters as the acyl donors. beilstein-journals.org One of the key advantages of enzymatic synthesis is its high chemoselectivity, particularly for substrates containing multiple reactive groups. For instance, in the acylation of amino alcohols, lipases preferentially catalyze N-acylation over O-acylation due to the higher nucleophilicity of the amino group. beilstein-journals.orgnih.gov

The efficiency and yield of lipase-catalyzed N-acyl amino acid synthesis are highly dependent on various reaction parameters. Optimization of these conditions is crucial for developing viable industrial processes. researchgate.net Key factors include the choice of enzyme, substrate molar ratio, temperature, pH, and the reaction medium (i.e., presence or absence of solvents). researchgate.net

Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher conversion rates. nih.gov Research on the selective amidation of phenylglycinol using Novozym 435 found that in a solvent-free system, an optimal yield of 89.41% was achieved with an enzyme loading of 15% (by weight of substrate). nih.gov In other systems, the molar ratio of reactants has a significant impact; studies on sodium cocoyl sarcosinate synthesis showed that varying the molar ratio of sodium sarcosinate to cocoyl chloride from 1.1 to 1.4 directly influenced the final yield. researchgate.net Temperature is another critical variable, as it affects both enzyme activity and stability. For the same reaction, the yield increased as the temperature was raised from 0°C to 35°C. researchgate.net

The following table summarizes findings from different studies on the optimization of N-acyl amino acid synthesis, highlighting the impact of various reaction conditions on product yield.

| Product | Enzyme/Method | Key Parameter Optimized | Condition | Resulting Yield | Source |

|---|---|---|---|---|---|

| Aromatic Alkanolamide | Novozym 435 Lipase | Enzyme Loading (Solvent-Free) | 15 wt% | 89.41% | nih.gov |

| Sodium Cocoyl Sarcosinate | Chemical (Schotten-Baumann) | Molar Ratio (Sarcosinate:Acyl Chloride) | 1.30:1 | 97.45% | researchgate.net |

| Sodium Cocoyl Sarcosinate | Chemical (Schotten-Baumann) | Temperature | 35°C | ~97% | researchgate.net |

| N-Acyl Ethanolamine | Novozym 435 Lipase | Substrate Ratio (Acid:Ethanolamine) | 1:1 | 92% | nih.gov |

| Cocoyl Glycine | Chemical (from Glyceride) | Temperature | 160°C | 87% | scirp.org |

Advanced Spectroscopic and Chromatographic Characterization Methods

The precise structural elucidation and purity assessment of this compound (N-Palmitoyl-N-methylglycine) in academic research relies on a suite of advanced analytical techniques. These methods provide detailed information on the molecule's atomic connectivity, functional groups, molecular weight, and its behavior in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for a complete assignment of the molecule's chemical structure.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. For this compound, the spectrum can be divided into distinct regions corresponding to the palmitoyl chain and the sarcosine headgroup. A key feature observed in the NMR spectra of N-acyl sarcosinates is the presence of two distinct sets of signals for the N-methyl and N-methylene protons of the sarcosine moiety. This duplication arises from the restricted rotation around the tertiary amide (C-N) bond, leading to the existence of cis and trans conformational isomers. The trans configuration is generally more stable and thus more abundant, particularly in aggregated states like micelles researchgate.net.

Expected ¹H NMR Chemical Shifts: The expected proton chemical shifts are summarized in the table below. The exact values can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Terminal Methyl (CH₃) of Palmitoyl Chain | ~0.88 | Triplet (t) | Characteristic signal for the end of the alkyl chain. |

| Methylene ((CH₂)₁₂) of Palmitoyl Chain | ~1.25 | Broad Singlet | Large, overlapping signal from the bulk of the fatty acid chain. |

| Methylene (β to C=O) of Palmitoyl Chain | ~1.60 | Multiplet (m) | Adjacent to the α-methylene group. |

| Methylene (α to C=O) of Palmitoyl Chain | ~2.35 | Triplet (t) | Deshielded by the adjacent amide carbonyl group. |

| N-Methyl (N-CH₃) | ~2.95 (cis), ~3.10 (trans) | Singlet (s) | Two distinct signals due to cis/trans isomerism researchgate.net. |

| N-Methylene (N-CH₂) | ~3.95 (cis), ~4.15 (trans) | Singlet (s) | Two distinct signals due to cis/trans isomerism researchgate.net. |

| Carboxylic Acid (COOH) | >10.0 | Broad Singlet | Highly deshielded, may exchange with D₂O. |

In ¹³C NMR, every chemically distinct carbon atom produces a signal. This technique confirms the total number of carbons and their functional types (e.g., carbonyl, alkyl). Similar to ¹H NMR, the carbons of the sarcosine headgroup near the amide bond also show splitting due to the presence of cis and trans isomers researchgate.net.

Expected ¹³C NMR Chemical Shifts: A summary of the expected carbon-13 chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Terminal Methyl (CH₃) of Palmitoyl Chain | ~14.0 | |

| Methylene ((CH₂)₁₂) of Palmitoyl Chain | ~22.0 - 32.0 | A series of closely spaced signals. |

| Methylene (α to C=O) of Palmitoyl Chain | ~34.0 | Deshielded by the amide carbonyl. |

| N-Methyl (N-CH₃) | ~35.0 (cis), ~37.0 (trans) | Two signals may be observed due to isomerism researchgate.netnih.gov. |

| N-Methylene (N-CH₂) | ~50.0 (cis), ~53.0 (trans) | Two signals may be observed due to isomerism researchgate.netnih.gov. |

| Carboxylic Carbonyl (COOH) | ~172.0 | |

| Amide Carbonyl (C=O) | ~174.0 |

Mass Spectrometry (MS) Techniques: ESI-MS, LC-MS, and GC-MS for Compositional Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For the sodium salt form, an adduct like [M+Na]⁺ is commonly observed. The monoisotopic mass of this compound (C₁₉H₃₇NO₃) is 327.2773 g/mol chemspider.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is the preferred method for analyzing this compound in complex matrices, allowing for its separation from impurities or other components before mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires chemical derivatization. The carboxylic acid group of this compound must be esterified (e.g., converted to a methyl or silyl (B83357) ester) to increase its volatility for GC analysis.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion. A common fragmentation pathway for N-acyl amino acids involves the cleavage of the amide bond.

Predicted Mass Spectrometry Data for this compound (C₁₉H₃₇NO₃):

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 328.2846 | Protonated molecular ion. |

| [M+Na]⁺ | 350.2665 | Sodiated molecular ion (for the acid form) or molecular ion for the sodium salt nih.gov. |

| [M-H]⁻ | 326.2701 | Deprotonated molecular ion. |

| [C₁₆H₃₁O]⁺ | 239.2375 | Palmitoyl cation (fragment from cleavage of the C-N amide bond). |

High-Resolution Chromatographic Separations: HPLC, TLC, GC, and Ion-Exchange Chromatography

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound. Separation is based on the compound's hydrophobicity. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector at low wavelengths (~210 nm) or, more powerfully, with a mass spectrometer (LC-MS).

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase typically composed of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation.

Gas Chromatography (GC): As mentioned previously, GC analysis requires derivatization to make the molecule volatile. Following esterification of the carboxylic acid, the resulting compound can be separated on a nonpolar capillary column based on its boiling point and interactions with the stationary phase.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. At a pH above its isoelectric point, this compound will be negatively charged (as the carboxylate anion) and can be separated using an anion-exchange column. Elution is typically achieved by increasing the salt concentration or decreasing the pH of the mobile phase.

Biochemical Roles and Metabolic Interplay of Sarcosine and Protein Palmitoylation

Protein Palmitoylation: Enzymatic Mechanisms and Functional Significance

Enzymology of Palmitoyl (B13399708) Acyltransferases (PATs) and the zDHHC Protein Family

Protein palmitoylation, the reversible covalent attachment of a palmitoyl group (a 16-carbon saturated fatty acid) to cysteine residues of proteins, is a fundamental post-translational modification. This process is primarily mediated by a family of enzymes known as palmitoyl acyltransferases (PATs) creative-proteomics.comfrontiersin.orgembopress.orgfrontiersin.orgnih.govnih.gov. In mammalian cells, these PATs are characterized by the presence of a conserved Asp-His-His-Cys (DHHC) motif within their catalytic domain, leading to their classification as the zDHHC protein family frontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.orgnih.govroyalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov. There are 23 known zDHHC enzymes in humans, each exhibiting varying substrate specificities and cellular localizations, often within the endoplasmic reticulum and Golgi apparatus, but also at the plasma membrane frontiersin.orgembopress.orgfrontiersin.orgnih.govnih.govnih.govresearchgate.net.

The enzymatic mechanism typically involves a two-step "ping-pong" kinetic process. First, the zDHHC enzyme undergoes autopalmitoylation, where it covalently binds a palmitoyl group from palmitoyl-CoA to a cysteine residue within its DHHC motif. Subsequently, this activated palmitoyl group is transferred to a specific cysteine residue on a target substrate protein frontiersin.orgfrontiersin.orgroyalsocietypublishing.orgresearchgate.netmdpi.com. This reversible modification cycle is balanced by acyl-protein thioesterases (APTs), which catalyze the removal of the palmitoyl group, thereby regulating protein activity and localization creative-proteomics.comfrontiersin.orgembopress.orgfrontiersin.orgnih.govnih.govroyalsocietypublishing.orgnih.govwikipedia.org.

Influence of Palmitoylation on Protein Hydrophobicity, Conformational Dynamics, and Stability

The addition of a palmitoyl group significantly increases the hydrophobicity of a protein creative-proteomics.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.nettandfonline.comresearchgate.net. This lipid modification fundamentally alters protein behavior by influencing several key aspects:

Hydrophobicity and Membrane Association: The hydrophobic palmitoyl chain enhances a protein's affinity for lipid membranes, promoting its association with cellular membranes, including the plasma membrane, Golgi apparatus, and lipid rafts creative-proteomics.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.netwikipedia.orgnih.govresearchgate.netresearchgate.nettandfonline.comnih.gov. This anchoring is crucial for proteins that would otherwise be soluble or have weak membrane interactions.

Conformational Dynamics: Palmitoylation can induce conformational changes in proteins. For instance, it can alter the tilt of transmembrane domains within the lipid bilayer or shield hydrophobic residues, thereby influencing protein structure and function creative-proteomics.comfrontiersin.orgtandfonline.com.

Protein Stability: The presence of palmitate can protect proteins from degradation, potentially by stabilizing their conformation or preventing misfolding and subsequent ubiquitination creative-proteomics.comfrontiersin.org. This can lead to an extended protein half-life compared to their non-palmitoylated counterparts creative-proteomics.comfrontiersin.org.

Regulation of Protein Subcellular Localization, Membrane Association, and Trafficking

A primary function of protein palmitoylation is the dynamic regulation of protein localization and trafficking within the cell creative-proteomics.comembopress.orgfrontiersin.orgnih.govnih.govnih.govresearchgate.netwikipedia.orgfrontiersin.orgnih.govresearchgate.nettandfonline.comresearchgate.nettandfonline.comnih.govijbs.comresearchgate.net. The reversible nature of palmitoylation allows proteins to shuttle between different cellular compartments, such as the Golgi apparatus and the plasma membrane, in response to cellular signals embopress.orgnih.govnih.gov.

Membrane Anchoring and Microdomain Localization: Palmitoylation serves as a critical signal for stable membrane attachment and can direct proteins to specific membrane microdomains, such as lipid rafts creative-proteomics.comfrontiersin.orgnih.govresearchgate.nettandfonline.comtandfonline.comnih.gov. This precise localization is vital for the assembly of signaling complexes and the proper functioning of membrane proteins.

Dynamic Cycling: Proteins can undergo cycles of palmitoylation and depalmitoylation, enabling rapid and dynamic control over their membrane association and subcellular distribution embopress.orgfrontiersin.orgnih.govnih.govroyalsocietypublishing.orgwikipedia.orgresearchgate.netnih.gov. This dynamic regulation is essential for processes like synaptic plasticity and signal transduction nih.govnih.gov. For example, proteins like Ras GTPases dynamically cycle between the Golgi and plasma membrane, with palmitoylation stabilizing their membrane association royalsocietypublishing.orgnih.gov.

Sorting Signals: Palmitoylation can act as a sorting signal, directing proteins to specific cellular destinations or regulating their retention within particular membrane compartments nih.govresearchgate.nettandfonline.com.

Identification and Significance of Palmitoylated Enzymes within Metabolic Pathways

Protein palmitoylation plays a significant role in regulating the function and localization of numerous enzymes involved in various metabolic pathways. The presence of a palmitoyl group can influence enzyme activity, stability, and their association with specific cellular compartments, including mitochondria.

Sarcosine (B1681465) Dehydrogenase: This mitochondrial enzyme, crucial for sarcosine metabolism (the N-demethylation of sarcosine to glycine) creative-enzymes.com, has been identified as a palmitoylated protein nih.govresearchgate.netnih.gov. The palmitoylation of Sarcosine Dehydrogenase, along with other electron-transferring flavoprotein (ETF) dehydrogenases, suggests that this modification may be essential for their proper membrane localization and subcompartmentalization within the mitochondria, facilitating their proximity to the ETF:ubiquinone oxidoreductase (ETF-QO) and the electron transport chain nih.govnih.gov. This finding links the "sarcosine" component of Palmitoyl Sarcosine to a specific metabolic context where palmitoylation plays a functional role.

Serine Palmitoyl-Transferase (SPT): SPT is a key enzyme in the de novo biosynthesis of sphingolipids wikipedia.orgnih.govresearchgate.net. It catalyzes the condensation of L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine wikipedia.orgnih.govresearchgate.net. While SPT utilizes palmitoyl-CoA, it is distinct from the PATs that add palmitoyl groups to proteins. SPT itself is a membrane-bound enzyme, typically localized to the endoplasmic reticulum in eukaryotes wikipedia.orgnih.govresearchgate.net. Its role in utilizing palmitoyl-CoA places it at a nexus of lipid metabolism, where the palmitoyl moiety is a fundamental building block.

Compound Summary

Advanced Analytical and Omics Methodologies in Palmitoyl Sarcosine Research

Quantitative Analytical Techniques

Quantitative analytical techniques are crucial for accurately measuring and characterizing Palmitoyl (B13399708) Sarcosine (B1681465) in various biological and chemical matrices.

Electrochemical detection methods offer high sensitivity and selectivity, making them suitable for analyzing analytes at low concentrations. Techniques such as voltammetry and amperometry can be employed. For Palmitoyl Sarcosine, developing electrochemical detection methods would involve designing electrode surfaces modified with specific catalysts or recognition molecules that can interact with the compound. The presence of the long palmitoyl chain might influence the electrochemical behavior and interaction with electrode surfaces compared to sarcosine alone. Research in electrochemical sensing for amino acids and their derivatives often aims to reduce background noise, enhance electron transfer, and improve the stability of the modified electrodes to achieve reliable low-concentration measurements.

Metabolomics and Pathway Analysis

Metabolomics provides a comprehensive snapshot of the small molecules within a biological system, offering insights into metabolic pathways and biomarkers.

Metabolomic studies aim to identify distinct patterns of metabolites (metabolic signatures) that are associated with specific physiological or pathological states. While studies have identified various amino acids and their derivatives as potential biomarkers for conditions like obesity and insulin (B600854) resistance, specific metabolic signatures involving this compound are not extensively detailed in the literature. Research in this domain typically utilizes high-throughput techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to profile a wide range of metabolites. Changes in lipid metabolism and amino acid profiles are often observed in metabolic disorders, suggesting that this compound, as an N-acyl amino acid, could potentially play a role or serve as a marker if its levels are significantly altered in such states.

Untargeted metabolomics aims to detect and quantify as many metabolites as possible within a sample without prior assumptions about their identity. This approach is valuable for discovering novel biomarkers and understanding complex metabolic pathways. Applying untargeted metabolomics to study this compound would involve analyzing complex biological samples (e.g., plasma, urine, tissue extracts) using techniques like LC-MS/MS. The resulting data would be processed using bioinformatics tools to identify and quantify this compound, alongside hundreds or thousands of other metabolites. Such comprehensive profiling can reveal its presence and relative abundance in different biological conditions, potentially uncovering its role in metabolic networks.

Proteomics and Protein Modification Studies

Proteomics investigates the complete set of proteins produced by an organism, while protein modification studies focus on post-translational modifications that alter protein function.

Research specifically linking this compound to proteomics or protein modification studies is not prominently found. However, N-acylation, including fatty acylation, is a known post-translational modification that can significantly impact protein localization, stability, and function. If this compound were to be involved in protein modification, it would likely be through the attachment of the palmitoyl group to specific amino acid residues (e.g., lysine, cysteine) on target proteins. Proteomic techniques, such as mass spectrometry-based approaches, are used to identify such modifications. Analyzing protein samples for palmitoylation would involve specific sample preparation methods to enrich for modified peptides and sophisticated mass spectrometry analysis to detect and characterize the acyl chain attachment.

Bio-orthogonal Labeling and Mass Spectrometry for Identifying Palmitoylated Proteins

The identification and characterization of protein post-translational modifications (PTMs), such as palmitoylation, have been significantly advanced by the integration of bio-orthogonal chemistry with mass spectrometry (MS)-based proteomics. Palmitoylation, the reversible attachment of a palmitic acid chain to cysteine residues, plays a critical role in protein trafficking, membrane association, and signal transduction dokumen.pubnih.gov. Bio-orthogonal labeling strategies enable the specific tagging of modified proteins within complex biological systems, facilitating their enrichment and subsequent identification by MS acs.orgresearchgate.netacs.org.

These methodologies typically involve the use of chemical probes that possess a bio-orthogonal functional group, such as an alkyne or azide (B81097) handle. These probes are designed to be incorporated into proteins by competing with endogenous substrates for PTM-writing enzymes acs.org. Once incorporated, the bio-orthogonal handle allows for selective conjugation with reporter tags (e.g., biotin) via click chemistry, enabling the enrichment of modified peptides or proteins using affinity purification acs.orgacs.org. Following enrichment, proteins are typically digested into peptides, and the modified peptides are analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for identification and site localization acs.orgacs.orgresearchgate.net. This approach is particularly valuable for studying low-abundance proteins or modifications that occur at low stoichiometry, which are often challenging to detect using conventional proteomics methods acs.orgresearchgate.net. For instance, studies have utilized these techniques to identify a range of palmitoylated proteins, including scaffolding proteins and receptor subunits, such as NMDA receptor subunits, which are crucial for neuronal function nih.gov.

Table 1: General Workflow of Bio-orthogonal Labeling for Palmitoylation Studies

| Step | Description | Key Technologies/Reagents | Output |

| 1. | Metabolic Labeling | Cells treated with a chemical probe containing a bio-orthogonal handle (e.g., alkyne or azide) | Probe incorporated into proteins undergoing palmitoylation |

| 2. | Click Chemistry Conjugation | Probe-modified proteins reacted with a reporter tag (e.g., biotinylated azide or alkyne) | Biotinylated, palmitoylated proteins/peptides |

| 3. | Enrichment | Affinity purification using streptavidin or other biotin-binding matrices | Enriched pool of palmitoylated proteins/peptides |

| 4. | Digestion | Enzymatic digestion (e.g., trypsin) of enriched proteins | Palmitoylated peptides |

| 5. | MS Analysis | LC-MS/MS analysis for peptide identification and site localization | Identified palmitoylated proteins and modification sites |

Advancements in MS-Based Proteomics for Post-Translational Modification Characterization

Mass spectrometry (MS)-based proteomics has become the cornerstone for investigating post-translational modifications (PTMs), offering unparalleled depth and breadth in characterizing the proteome researchgate.net. Significant advancements in MS instrumentation, including enhanced sensitivity, speed, and mass resolution, coupled with sophisticated bioinformatic algorithms, have revolutionized PTM analysis acs.orgmdpi.com. These developments enable the high-throughput identification and quantification of a vast array of PTMs, including palmitoylation, which is characterized by the addition of a lipid moiety to cysteine residues dokumen.pubresearchgate.net.

Traditional proteomics workflows, such as liquid chromatography coupled with collision-induced dissociation (CID) tandem mass spectrometry (LC-MS/MS), have been refined to improve the detection of modified peptides researchgate.netmdpi.com. Techniques like data-dependent acquisition (DDA) allow for the systematic fragmentation of precursor ions, facilitating peptide sequencing and PTM identification. Furthermore, the development of targeted MS strategies and novel fragmentation techniques, such as Infrared Multiple Photon Dissociation (IRMPD), provides more precise characterization of PTMs by analyzing the vibrational fingerprints of modified peptides acs.org.

Despite these advancements, challenges persist, including the low stoichiometry of many PTMs and the difficulty in distinguishing modified peptides from their unmodified counterparts in complex samples acs.orgacs.orgresearchgate.net. To address these, enrichment strategies, including affinity purification and chemical labeling techniques (as discussed in 5.3.1), are often integrated into MS workflows to increase the abundance of modified peptides prior to analysis nih.govacs.orgacs.org. Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with bio-orthogonal labeling, further enhance the ability to measure dynamic changes in protein modification states over time nih.govcaltech.edu. These integrated strategies are crucial for comprehensively characterizing the functional impact of PTMs like palmitoylation on protein behavior and cellular processes.

Table 2: Key Advancements in MS-Based Proteomics for PTM Characterization

| Advancement Area | Description | Impact on PTM Analysis (e.g., Palmitoylation) |

| Instrumentation | Increased MS sensitivity and speed, higher mass resolution | Enables detection of low-abundance modified peptides; improves identification accuracy |

| Separation Techniques | Improved LC methods, gradient optimization | Enhanced separation of complex peptide mixtures, leading to better PTM coverage |

| Acquisition Strategies | Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA), Targeted MS | Systematic PTM identification; improved quantification and site localization |

| Fragmentation Techniques | CID, HCD, ETD, IRMPD | Provides complementary fragmentation patterns for PTM identification and characterization |

| Enrichment Strategies | Affinity purification, chemical labeling (bio-orthogonal), TiO2 chromatography | Increases abundance of modified peptides, crucial for low-stoichiometry PTMs like palmitoylation |

| Bioinformatics | Advanced search algorithms, PTM-specific databases | Improved PTM site localization, quantification, and statistical validation |

| Quantitative Methods | SILAC, TMT, iTRAQ, Label-free quantification | Enables relative and absolute quantification of PTM site occupancy and protein dynamics |

Compound List:

this compound

Theoretical Models and Computational Research in Palmitoyl Sarcosine Studies

Molecular Modeling and Dynamic Simulation Studies of Palmitoyl (B13399708) Sarcosine (B1681465) Interactions

Molecular dynamics (MD) simulations are instrumental in elucidating the behavior of molecules at an atomic level, particularly their interactions with their environment, such as membranes or biological macromolecules. For amphiphilic molecules like Palmitoyl sarcosine, which possess both a hydrophobic tail (palmitoyl group) and a hydrophilic head (sarcosine derivative), MD simulations can reveal how these components influence their orientation, aggregation, and interaction with lipid bilayers or protein surfaces.

Studies involving lipidated molecules, such as palmitoyl-oleoyl phosphatidylserine (B164497) (POPS) bilayers, have utilized MD simulations to investigate structural and dynamic properties at the water-lipid interface nih.gov. These simulations, often conducted for tens to hundreds of nanoseconds, employ force fields like CHARMM or GROMOS to model atomic interactions nih.govnih.govfrontiersin.org. Such simulations can characterize the penetration of ions into lipid headgroups and the effects of molecular structure on bilayer organization nih.gov. Similarly, simulations of lipid-modified proteins have explored the insertion and dynamics of palmitoyl chains into lipid bilayers, providing insights into the factors governing membrane association nih.gov. Analysis typically involves metrics like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to understand molecular arrangements and interactions frontiersin.org.

Table 1: Representative Molecular Dynamics Simulation Studies in Related Systems

| Molecule/System Studied | Simulation Length (ns) | Key Focus | Methodologies/Force Fields Mentioned | Citation(s) |

| Palmitoyl-Oleoyl Phosphatidylserine (POPS) Bilayer | 40 | Water-lipid interface structure, effect of salt on bilayer structure | MD, CHARMM/GROMOS (implied) | nih.gov |

| Lipid-Modified Signaling Proteins | Varies | Palmitoyl chain insertion into lipid bilayers, membrane dynamics | MD, CHARMM27, MARTINI (CG-MD) | nih.gov |

| Peptide Amphiphiles (e.g., Palmitoyl-SLSLAAEIKVAV) | 40 | Nanofiber structure, intermolecular forces, self-assembly | MD | nih.gov |

| Spiropyrazoline Oxindole (B195798) Congeners (complexes) | 100 | Ligand-protein complex stability, binding patterns | MD, GROMACS | researchgate.net |

| N-Acylethanolamine Acid Amidase (NAAA)-PEA complex | 100 | Catalytic mechanism of hydrolysis, deacylation | QM/MM MD, AMBER16, TIP3P | acs.org |

Ligand-Based Pharmacophore and Logistic Regression Modeling for Predicting Biological Activity

Ligand-based pharmacophore modeling and quantitative structure-activity relationship (QSAR) approaches are powerful computational tools for predicting the biological activity of chemical compounds based on their molecular structure. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (features) in a molecule that are necessary for biological activity. These models can be generated from known active compounds and then used to screen large databases or predict the activity of novel molecules.

The development of a pharmacophore hypothesis typically involves identifying key features such as hydrophobic centers, hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and aromatic rings, which are crucial for molecular recognition and interaction with biological targets nih.gov. For instance, a pharmacophore model for predicting antiestrogenic activity was described as consisting of one hydrophobic feature, two hydrophobic aromatic features, one HBA, and one HBD nih.gov. Logistic regression, a statistical method, can then be employed to build predictive models that correlate these pharmacophore features or other physicochemical descriptors with a specific biological outcome, such as activity or inactivity. Such models can serve as in silico screening tools to prioritize compounds for experimental testing, thereby expediting the hit discovery process nih.govnih.gov. These methods are particularly valuable when experimental structural data of the target protein is unavailable, relying instead on the known activities of a set of ligand molecules nih.govresearchgate.netacsmedchem.org.

Table 2: Common Pharmacophore Features and Their Roles in Activity Prediction

| Feature Type | Description | Potential Role in Biological Activity | Citation(s) |

| Hydrophobic (HY) | Nonpolar region that can engage in van der Waals interactions. | Binding to hydrophobic pockets in target proteins, membrane interactions. | nih.gov, nih.gov |

| Hydrophobic Aromatic | Planar, nonpolar aromatic ring system. | π-π stacking interactions, hydrophobic interactions with aromatic residues in binding sites. | nih.gov |

| Hydrogen-Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond (e.g., oxygen, nitrogen). | Forming hydrogen bonds with donor groups (e.g., -OH, -NH) on target proteins. | nih.gov |

| Hydrogen-Bond Donor (HBD) | Atom bonded to a hydrogen that can donate the hydrogen for a bond (e.g., -OH, -NH). | Forming hydrogen bonds with acceptor groups (e.g., carbonyl oxygen, nitrogen) on target proteins. | nih.gov |

Computational Prediction of Self-Assembly Properties and Intermolecular Interactions

The amphiphilic nature of this compound suggests a propensity for self-assembly in aqueous environments, driven by the interplay of hydrophobic and hydrophilic interactions. Computational methods are crucial for predicting and understanding the mechanisms and structures formed during this self-assembly process. Molecular dynamics (MD) simulations, including coarse-grained (CG-MD) approaches, are employed to observe the formation of supramolecular structures such as micelles, nanofibers, or vesicles from individual molecules nih.govmdpi.comresearchgate.net.

These simulations can characterize the balance of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces, which are critical for stabilizing assembled structures nih.govrsc.org. For example, studies on peptide amphiphiles have shown that hydrogen bonding along a filament axis can be a primary driving force for forming elongated assemblies nih.gov. CG-MD simulations have successfully observed spontaneous fiber formation from dispersed states, providing insights into the pathways of assembly mdpi.com. By simulating systems of peptide amphiphiles, researchers can predict the stability of nanostructures and the influence of parameters like hydrophobicity on the resulting aggregate morphology, such as transitioning from spherical micelles to cylindrical nanofibers nih.gov. Understanding these self-assembly behaviors is vital for designing novel functional nanomaterials nih.govmdpi.comnih.gov.

Table 3: Computational Studies on Self-Assembly of Amphiphilic Molecules

| Molecule/System Studied | Computational Method(s) | Observed Self-Assembly Phenomenon | Key Intermolecular Forces Studied | Citation(s) |

| Peptide Amphiphiles (PAs) | MD | Cylindrical nanofiber formation | Hydrophobic, Hydrogen bonding | nih.gov |

| Peptide-based hydrogelator | CG MD (MARTINI) | Wormlike aggregate formation | Not specified | mdpi.com |

| Supramolecular Gels | MD, CG MD | Fiber formation | Noncovalent interactions | mdpi.com |

| Surfactant-like Peptides (SLPs) | All-atomistic MD | Membrane/nanotube/nanorod formation | Not specified | researchgate.net |

| General Molecular Self-Assembly | Various | 2D clusters, monolayers | Hydrogen bonds, van der Waals | rsc.org |

Compound List

this compound

Palmitoyl-oleoyl phosphatidylserine (POPS)

Palmitoyl-SLSLAAEIKVAV (Peptide Amphiphile)

Spiropyrazoline oxindole congeners

N-Acylethanolamine Acid Amidase (NAAA)

Palmitoylethanolamide (PEA)

Angiotensin II (AII)

Isoleucine (ILE)

Valine (VAL)

Alanine (B10760859) (ALA)

Glycine (B1666218) (GLY)

Lysine (LYS)

Threonine (Thr)

Future Research Directions and Emerging Paradigms for Palmitoyl Sarcosine

Development and Characterization of Novel Palmitoyl (B13399708) Sarcosine (B1681465) Derivatives

The synthesis and characterization of new molecules derived from palmitoyl sarcosine are fundamental to expanding its utility. Future research will likely focus on creating a diverse library of analogs by modifying both the fatty acid chain and the sarcosine headgroup. These modifications aim to fine-tune the molecule's physicochemical properties, such as solubility, self-assembly behavior, and interaction with biological membranes.

One promising direction is the development of lipopolypeptoids, where polysarcosine (pSar) chains are attached to lipid anchors. researchgate.netuniversiteitleiden.nl These derivatives are being explored as alternatives to PEGylated lipids for creating "stealth" liposomes for drug delivery. researchgate.netuniversiteitleiden.nlnih.gov The synthesis of such derivatives involves techniques like solid-phase peptide synthesis (SPPS) or the ring-opening polymerization of a sarcosine N-carboxyanhydride (NCA), allowing for precise control over the polymer chain length. iris-biotech.deiris-biotech.de Characterization of these novel derivatives involves a suite of analytical techniques to determine their structure, molecular weight, and purity.

Another area of development is the creation of peptide conjugates, where this compound or a similar N-acyl amino acid is attached to a short peptide sequence. For instance, the synthesis of Palmitoyl-GDPH, a fatty acid-conjugated tetrapeptide, has been shown to yield a high-purity product with potential therapeutic applications. mdpi.com The exploration of different acyl chain lengths, beyond the C16 of palmitic acid, and the introduction of different amino acids will be crucial for developing derivatives with specific biological activities. nih.gov

The biophysical properties of these new derivatives will require thorough investigation. Key characteristics to be studied include their amphiphilic behavior, self-organization into nano- and micro-structures, and interactions with lipid membranes, which are critical for their function in biological systems and material applications. nih.gov

Integration of Interdisciplinary Approaches in Chemical Biology and Materials Science

The unique properties of this compound and its derivatives make them ideal candidates for exploration at the nexus of chemical biology and materials science. An integrated approach will enable the development of advanced biomaterials and therapeutic systems.

In materials science, polysarcosine (pSar), the polymer of sarcosine, is gaining attention as a biomaterial. nih.gov Its PEG-like properties, such as high water solubility, low toxicity, and non-immunogenicity, make it a promising candidate to replace polyethylene (B3416737) glycol (PEG) in various biomedical applications. iris-biotech.deiris-biotech.de Researchers are incorporating pSar derivatives into liposomes to create "stealth" nanoparticles that can evade the immune system and prolong circulation time, a critical factor for effective drug delivery. researchgate.netuniversiteitleiden.nl The development of these materials requires expertise in polymer chemistry for synthesis and biophysical methods to characterize their interaction with biological systems.

The natural biomaterial sarcosine has also been used as an interfacial layer in inverted organic solar cells, demonstrating its versatility beyond the biomedical field. rsc.org This highlights the potential for this compound derivatives, with their tailored amphiphilic properties, to be explored for creating functional interfaces in a variety of devices.

From a chemical biology perspective, conjugating this compound to peptides can create bioactive molecules for specific therapeutic purposes. For example, palmitoylated peptides have been incorporated into hydrogels for use as biomaterials in wound healing. researchgate.net This approach combines the biological activity of the peptide with the structural and delivery advantages conferred by the lipid component. Future work will involve designing and synthesizing novel palmitoyl-peptide conjugates and evaluating their efficacy in complex biological environments.

Innovations in Biosensing Technologies for Enhanced Detection and Monitoring

While direct biosensors for this compound are not yet widely established, significant progress in biosensing technologies for its parent molecule, sarcosine, paves the way for future innovations. Sarcosine is a biomarker for several conditions, and the ability to detect and monitor it has driven the development of sophisticated biosensors. researchgate.netnih.gov These technologies could be adapted for the specific detection of this compound.

Future research will focus on developing novel biosensing platforms with high sensitivity and specificity. One promising approach is the use of molecularly imprinted polymers (MIPs) as synthetic recognition elements. maastrichtuniversity.nl An impedimetric sensor for sarcosine using MIPs deposited on gold nanoparticle-modified electrodes has achieved a detection limit below 1 nM. maastrichtuniversity.nl This technology could be tailored to create binding cavities specific to the larger, amphiphilic structure of this compound.

Other emerging technologies include optical biosensors, such as those based on total internal reflection ellipsometry (TIRE) and polarization interferometry (PI), which offer extremely high sensitivity. researchgate.net Electrochemical biosensors, often utilizing the sarcosine oxidase enzyme, provide another robust platform for detection. nih.govchemicalbook.com A key challenge will be to engineer recognition elements, whether biological (enzymes, antibodies) or synthetic (MIPs, aptamers), that can differentiate between free sarcosine and its acylated forms in complex biological samples. The development of such sensors would be a significant step towards understanding the pharmacokinetics and metabolic fate of this compound and its derivatives in vivo.

Deeper Elucidation of Metabolic and Signaling Pathway Interventions

A critical frontier in this compound research is to understand its journey and influence within the cell. This involves mapping its metabolic fate and its interactions with cellular signaling pathways. Research in this area will bridge our understanding of two key biological processes: N-acyl amino acid signaling and protein palmitoylation.

The metabolic pathway of sarcosine itself is well-documented, involving enzymes like glycine-N-methyltransferase (GNMT) for its synthesis from glycine (B1666218), and sarcosine dehydrogenase for its degradation back to glycine. nih.govhmdb.caresearchgate.net Sarcosine metabolism has been linked to cancer progression and other metabolic states. nih.govnih.govmdpi.com Future studies must investigate how the addition of a palmitoyl group affects this pathway. Does this compound act as a substrate for the same enzymes, or does it have its own unique metabolic route? The lipid chain may influence its transport across membranes and its access to metabolic enzymes within cellular compartments like the mitochondria.

Furthermore, protein palmitoylation—the reversible attachment of palmitic acid to cysteine residues—is a crucial post-translational modification that regulates the trafficking, localization, and function of numerous signaling proteins. researchgate.netnih.gov Palmitoylation can influence everything from G protein-coupled receptor (GPCR) signaling to the function of ion channels. nih.govnih.gov An important research question is whether this compound can modulate these pathways. It could potentially act as a signaling molecule itself, similar to other N-acyl amino acids which are known to interact with receptors like GPCRs. researchgate.net Alternatively, it might influence the broader process of protein palmitoylation by altering the availability of activated palmitic acid within the cell.

Rigorous Structure-Activity Relationship (SAR) Studies in Complex Biological Systems

To fully realize the therapeutic and biotechnological potential of this compound, rigorous structure-activity relationship (SAR) studies are essential. SAR studies systematically modify a molecule's structure and measure the resulting changes in biological activity, providing a roadmap for designing more potent and specific compounds.

Future SAR studies on this compound derivatives will need to be conducted in complex biological systems to yield meaningful results. This involves moving beyond simple in vitro assays to cell-based models and eventually in vivo systems. The key structural features to be systematically varied include:

The Amino Acid Headgroup: While sarcosine is the focus, derivatives using other natural or non-natural amino acids could be synthesized to probe the importance of the headgroup's size, charge, and hydrogen-bonding capacity. nih.govresearchgate.net

The Linker: The amide bond connecting the acyl chain and sarcosine is a key feature, but introducing different linkers could modulate the molecule's stability and conformational flexibility.

As an example, SAR studies on sarcosine-based inhibitors of the glycine transporter type-1 (GlyT-1) have shown that replacing parts of the molecule with different ring systems, such as pyridazine, can yield potent activity. nih.gov Similarly, SAR studies on antimicrobial lipopeptides have demonstrated how varying the amino acid sequence and fatty amine length affects their activity and selectivity. nih.gov These studies provide a blueprint for how to approach the systematic optimization of this compound derivatives for a desired biological effect, whether it be antimicrobial activity, enzyme inhibition, or receptor modulation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing palmitoyl sarcosine in vitro?

- Answer : Synthesis typically involves coupling sarcosine with palmitic acid via N-acylation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., peaks at δ 2.0–2.2 ppm for methylene protons adjacent to the amide bond) and high-performance liquid chromatography (HPLC) for purity assessment (>95%) . Mass spectrometry (MS) further validates molecular weight (theoretical MW: 327.5 g/mol). For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., column chromatography) .

Q. How can researchers standardize assays to quantify this compound in biological matrices?

- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated sarcosine derivatives) to correct for matrix effects. Calibration curves should span physiologically relevant concentrations (0.1–100 µM), with validation parameters including intra-day precision (<15% CV) and recovery rates (80–120%) . Sample preparation should involve protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize interference .

Advanced Research Questions

Q. What strategies resolve contradictions in studies on this compound’s role in lipid metabolism?

- Answer : Conflicting data (e.g., pro- vs. anti-lipogenic effects) may arise from model heterogeneity (cell lines vs. animal models) or dosage variations. Meta-analyses should stratify results by experimental conditions (e.g., 10–50 µM in vitro vs. 100 mg/kg in vivo). Additionally, measure downstream biomarkers (e.g., AMPK phosphorylation, SREBP-1c levels) to contextualize mechanistic claims . Cross-validation using genetic knockdown (siRNA) or pharmacological inhibitors can isolate sarcosine-specific effects .

Q. How can researchers design studies to investigate this compound’s interaction with membrane-bound receptors?

- Answer : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities (KD values). For functional assays, use HEK293 cells transfected with candidate receptors (e.g., GPR109A) and monitor second messengers (cAMP, Ca²⁺) via fluorescence reporters. Control for nonspecific interactions by including palmitate-only and sarcosine-only groups .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare linear vs. biphasic fits. Include sensitivity analyses to assess outliers’ impact .

Data and Methodological Considerations

Table 1 : Common Analytical Techniques for this compound Studies

Table 2 : Addressing Contradictory Findings in this compound Research

Guidance for Novel Research Directions

Q. How can multi-omics approaches elucidate this compound’s systemic effects?

- Answer : Integrate transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to map pathway crosstalk. For example, correlate sarcosine-induced changes in fatty acid synthase (FASN) expression with shifts in acyl-carnitine levels. Use bioinformatics tools (KEGG, MetaCyc) to identify enriched pathways .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

- Answer : Use stable isotope tracers (¹³C-palmitoyl sarcosine) in rodents to track absorption, distribution, and excretion. Collect serial plasma/tissue samples for LC-MS analysis. Apply compartmental modeling (e.g., NONMEM) to estimate clearance rates and volume of distribution .

Ethical and Reproducibility Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.